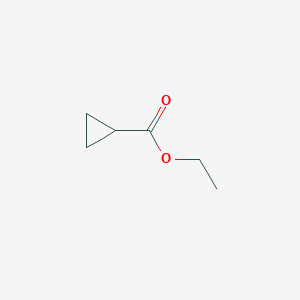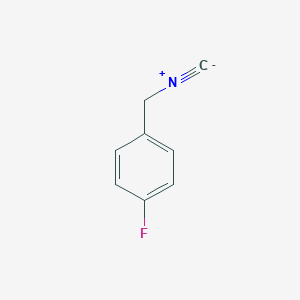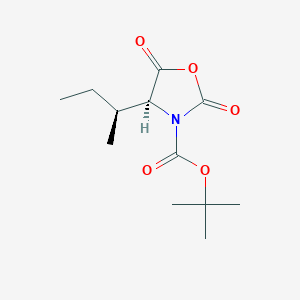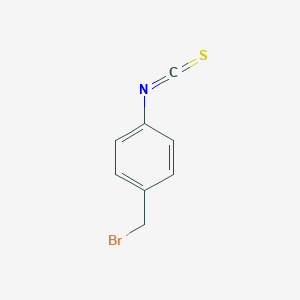
4-(Bromomethyl)phenylisothiocyanat
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related brominated compounds often involves the use of bromine-containing reagents or the introduction of bromine atoms into organic frameworks. For instance, the synthesis of 4-bromo-1,2-dihydroisoquinolines was achieved from 4-(2-(bromomethyl)phenyl)-1-sulfonyl-1,2,3-triazoles, suggesting that bromomethyl groups can be incorporated into complex structures through the use of sulfonyl triazoles and rhodium catalysis . Similarly, the synthesis of a ligand containing a bromo-2-methylphenyl group was performed by reacting 4-methoxybenzoyl isothiocyanate with 4-bromo-2-methyl aniline, indicating that isothiocyanates can react with brominated anilines to form thiourea derivatives .
Molecular Structure Analysis
The molecular structure of brominated compounds can be characterized using various spectroscopic and crystallographic techniques. For example, the crystal structure of a related compound, 4,5-bis(bromomethyl)-1,3-dithiol-2-one, was determined to have a head-to-tail arrangement along one axis, with molecules stacking in alternating directions along another axis . This suggests that "4-(Bromomethyl)phenyl isothiocyanate" may also exhibit interesting packing arrangements in the solid state due to the presence of bromomethyl groups.
Chemical Reactions Analysis
Brominated compounds are often reactive and can participate in various chemical reactions. The study of 4-bromo-1,2-dihydroisoquinolines revealed the formation of a bromonium ylide intermediate, which is formed by the intramolecular nucleophilic attack of a benzyl bromide on an α-imino rhodium carbene . This indicates that bromomethyl groups can be involved in intramolecular reactions to form cyclic structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated compounds can be influenced by their molecular structure and the presence of other functional groups. For instance, the vibrational frequencies, electronic properties, and thermodynamic functions of a brominated Schiff base were studied using DFT calculations, providing insights into the compound's stability and reactivity . The presence of a bromomethyl group in "4-(Bromomethyl)phenyl isothiocyanate" is likely to affect its vibrational spectra and electronic properties similarly.
Wissenschaftliche Forschungsanwendungen
- BMITC dient als synthetischer Baustein für die Herstellung von Fluoreszenzfarbstoffen. Forscher können BMITC an Biomoleküle (wie Proteine oder Nukleinsäuren) anbringen und diese dann mit Fluorophoren konjugieren. Diese markierten Moleküle ermöglichen die Visualisierung und Verfolgung innerhalb von Zellen, Geweben oder Organismen mithilfe von Fluoreszenzmikroskopie oder anderen bildgebenden Verfahren .
- BMITC nimmt an verschiedenen chemischen Reaktionen teil, darunter Cyclisierungsreaktionen. So kann es beispielsweise mit Pyridinderivaten reagieren, um polysubstituierte Thiophene zu bilden, die eine 2,6-Pyridin-Einheit enthalten. Diese Verbindungen könnten Anwendungen in der Materialwissenschaft oder der pharmazeutischen Chemie finden .
Fluoreszenzmarkierung und -bildgebung
Organische Synthese und Heterocyclenchemie
Zusammenfassend lässt sich sagen, dass 4-(Bromomethyl)phenylisothiocyanat eine entscheidende Rolle bei der Biokonjugation, Bildgebung, Medikamentenentwicklung und Materialwissenschaft spielt. Seine einzigartige Reaktivität und Vielseitigkeit machen es zu einem wertvollen Werkzeug für Forscher in verschiedenen Disziplinen . Wenn Sie weitere Informationen benötigen oder zusätzliche Fragen haben, zögern Sie bitte nicht, sich zu melden!
Safety and Hazards
Zukünftige Richtungen
Isothiocyanates, including 4-(Bromomethyl)phenyl isothiocyanate, have received increasing attention due to their chemopreventive, anticancer, and antimicrobial activities . They are considered to be the most biologically active degradation products of glucosinolates . Therefore, they have the potential to realize the industrial production of some complicated isothiocyanates .
Wirkmechanismus
Target of Action
4-(Bromomethyl)phenyl isothiocyanate (BMITC) is a hetero-bifunctional linker . Its primary targets are pyridyl-nitrogen compounds, where it acts to introduce an amine or thiol reactive group . This allows for the creation of complex molecules with diverse functionalities.
Mode of Action
The compound interacts with its targets through a process known as quaternization . This involves the replacement of a hydrogen atom in the target molecule with the isothiocyanate group from BMITC . The resulting change is the introduction of an amine or thiol reactive group .
Biochemical Pathways
Isothiocyanates, in general, are known to be biologically active degradation products of glucosinolates . They are widely applied as chemoselective electrophiles in bioconjugate chemistry due to their tolerance toward aqueous reaction conditions .
Result of Action
The introduction of an amine or thiol reactive group into a target molecule can significantly alter its properties and functions . For example, BMITC is used as a synthetic building block for the preparation of fluorescent labels , which can be used in various biological and chemical studies.
Action Environment
The action of BMITC can be influenced by various environmental factors. For instance, the reaction of BMITC with its targets is carried out under the protection of nitrogen and in the presence of a solvent like dimethylbenzene . These conditions help to ensure the efficiency of the reaction and the yield of the product .
Eigenschaften
IUPAC Name |
1-(bromomethyl)-4-isothiocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNS/c9-5-7-1-3-8(4-2-7)10-6-11/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSQGUALFBVTBHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CBr)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601278359 | |
| Record name | 1-(Bromomethyl)-4-isothiocyanatobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601278359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
155863-32-4 | |
| Record name | 1-(Bromomethyl)-4-isothiocyanatobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=155863-32-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Bromomethyl)-4-isothiocyanatobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601278359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Bromomethyl)phenyl isothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


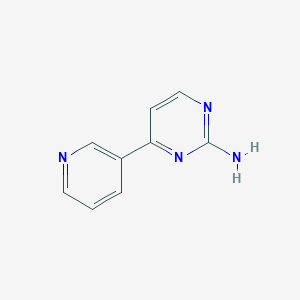
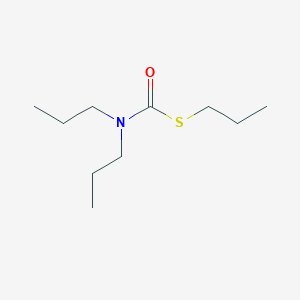
![[(1S,2S)-4-Amino-2-(hydroxymethyl)cyclopentyl]methanol](/img/structure/B132434.png)
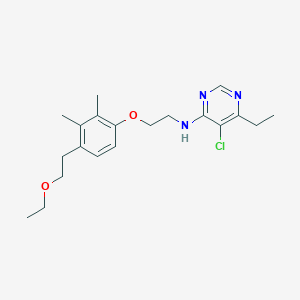

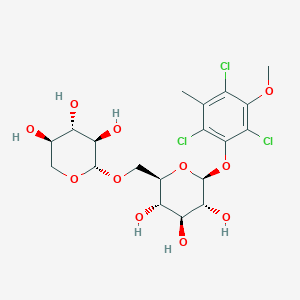
![Ethyl 8-methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylate](/img/structure/B132440.png)

![3-[(3S,3As,5aS,6R,9aS,9bS)-3-hydroxy-3a,6-dimethyl-7-oxo-1,2,3,4,5,5a,8,9,9a,9b-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid](/img/structure/B132448.png)
